1-Ethyl-2-imino-6-methyl-N-phenyl-1,2-dihydropyrimidin-4-amine
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Overview
Description
1-Ethyl-2-imino-6-methyl-N-phenyl-1,2-dihydropyrimidin-4-amine is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imino and amine groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Ethyl-2-imino-6-methyl-N-phenyl-1,2-dihydropyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by the introduction of the phenyl group through a nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of acidic or basic catalysts can facilitate the condensation reactions, while high-temperature conditions can drive the reactions to completion .
Chemical Reactions Analysis
1-Ethyl-2-imino-6-methyl-N-phenyl-1,2-dihydropyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
1-Ethyl-2-imino-6-methyl-N-phenyl-1,2-dihydropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Ethyl-2-imino-6-methyl-N-phenyl-1,2-dihydropyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The imino and amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-2-imino-6-methyl-N-phenyl-1,2-dihydropyrimidin-4-amine include other pyrimidine derivatives such as:
2-Imino-4-methyl-6-phenyl-1,2-dihydropyrimidine: Similar structure but lacks the ethyl group.
1-Ethyl-2-imino-4,6-dimethyl-N-phenyl-1,2-dihydropyrimidine: Similar structure but has an additional methyl group. These compounds share similar chemical properties but differ in their specific reactivity and applications. .
Properties
Molecular Formula |
C13H16N4 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-ethyl-6-methyl-4-phenyliminopyrimidin-2-amine |
InChI |
InChI=1S/C13H16N4/c1-3-17-10(2)9-12(16-13(17)14)15-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,14,15,16) |
InChI Key |
GXCGUVSHAFPBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=NC2=CC=CC=C2)N=C1N)C |
Origin of Product |
United States |
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